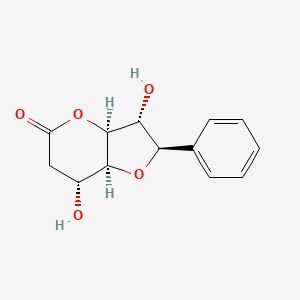
Goniofupyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Goniofupyrone is a natural product found in Goniothalamus cardiopetalus and Goniothalamus giganteus with data available.
Scientific Research Applications
Chemical Composition and Isolation
Goniofupyrone is a compound isolated from the aerial parts of Goniothalamus amuyon, a part of the styrylpyrone analogues group. Its structure represents a new skeleton for styryllactones, with its stereochemistry determined through X-ray crystallographic analysis and Mosher ester derivatives (Y. Lan et al., 2005).
Biological Activity and Potential Therapeutic Applications
- Antiplasmodial Activity : Goniofupyrone displayed significant antiplasmodial activity against Plasmodium falciparum, indicating potential use in malaria treatment (R. Lekphrom et al., 2009).
- Antimycobacterial Activity : This compound showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting its use in tuberculosis therapy (R. Lekphrom et al., 2009).
- Cytotoxicity Against Cancer Cell Lines : Goniofupyrone has been evaluated for its cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent (R. Lekphrom et al., 2009).
Synthesis and Chemical Studies
- Total Synthesis : Efforts have been made in the stereoselective total synthesis of Goniofupyrone, which is crucial for its study and potential pharmaceutical applications (Sandeep AnkiReddy et al., 2015).
- Chemical Constituents Analysis : Studies on the chemical constituents from various sources like Goniothalamus cheliensis roots have included Goniofupyrone, contributing to the understanding of its chemical profile (Jiang Miao-miao et al., 2011).
properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one |
InChI |
InChI=1S/C13H14O5/c14-8-6-9(15)17-13-10(16)11(18-12(8)13)7-4-2-1-3-5-7/h1-5,8,10-14,16H,6H2/t8-,10-,11-,12+,13+/m1/s1 |
InChI Key |
GYCYBXCAAVSCJA-XTAFZBPGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H]([C@@H]([C@H](O2)C3=CC=CC=C3)O)OC1=O)O |
Canonical SMILES |
C1C(C2C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O |
synonyms |
goniofupyrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




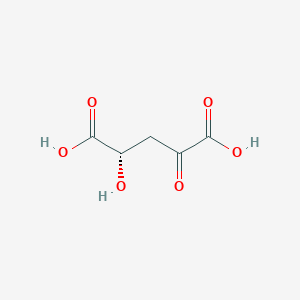
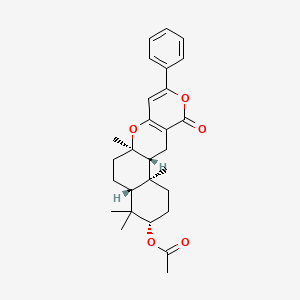
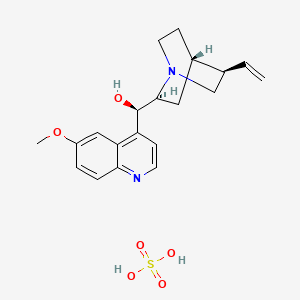


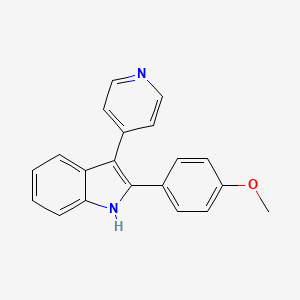
![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)


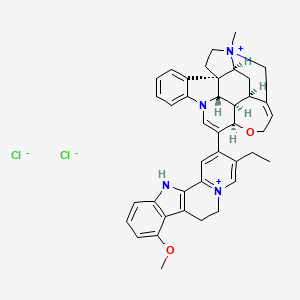
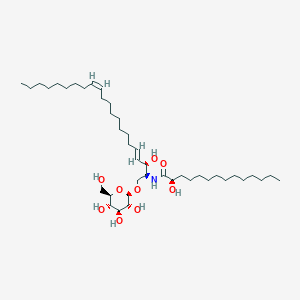
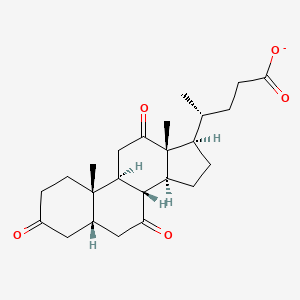
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)